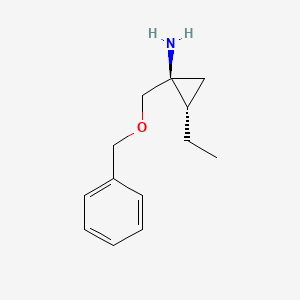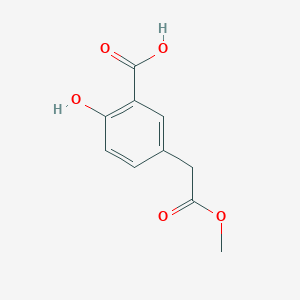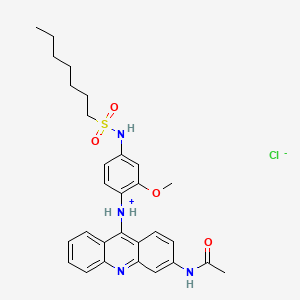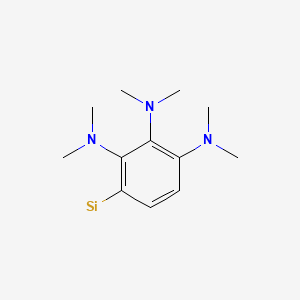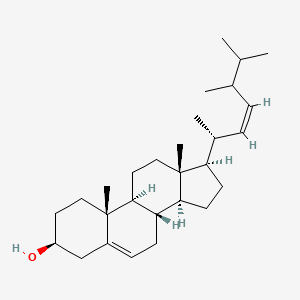
(24xi)-Ergosta-5,22(Z)-dien-3beta-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(24xi)-Ergosta-5,22(Z)-dien-3beta-ol is a sterol compound that is structurally related to ergosterol Sterols are a subgroup of steroids and are important components of cell membranes in fungi, plants, and animals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (24xi)-Ergosta-5,22(Z)-dien-3beta-ol typically involves multiple steps, starting from simpler sterol precursors. The process often includes:
Hydrogenation: This step involves the addition of hydrogen to the precursor compound under specific conditions, usually in the presence of a catalyst such as palladium on carbon.
Isomerization: This step converts the precursor into the desired isomeric form. This can be achieved using specific reagents and conditions that favor the formation of the (24xi) isomer.
Purification: The final product is purified using techniques such as column chromatography to ensure the desired compound is obtained in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using fungi or yeast that naturally produce sterols. The sterols are then extracted and purified through a series of chemical reactions and purification steps to yield the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(24xi)-Ergosta-5,22(Z)-dien-3beta-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Applications De Recherche Scientifique
(24xi)-Ergosta-5,22(Z)-dien-3beta-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other sterol compounds.
Biology: Studied for its role in fungal cell membrane structure and function.
Medicine: Investigated for its potential antifungal properties and its role in the development of antifungal drugs.
Industry: Used in the production of sterol-based products, such as dietary supplements and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (24xi)-Ergosta-5,22(Z)-dien-3beta-ol involves its interaction with cell membranes. As a sterol, it integrates into the lipid bilayer of cell membranes, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. In fungi, it plays a crucial role in maintaining cell membrane integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergosterol: A closely related sterol found in fungi, with similar structural features.
Cholesterol: A sterol found in animal cell membranes, with a similar role in maintaining membrane structure.
Stigmasterol: A plant sterol with similar structural properties.
Uniqueness
(24xi)-Ergosta-5,22(Z)-dien-3beta-ol is unique due to its specific isomeric form and its particular role in fungal biology. Unlike cholesterol, which is predominant in animal cells, this compound is more relevant to fungi and certain plants, making it a valuable target for antifungal research and applications.
Propriétés
Numéro CAS |
51744-68-4 |
|---|---|
Formule moléculaire |
C28H46O |
Poids moléculaire |
398.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7-/t19?,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |
Clé InChI |
OILXMJHPFNGGTO-WDUDWEGRSA-N |
SMILES isomérique |
C[C@H](/C=C\C(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canonique |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)
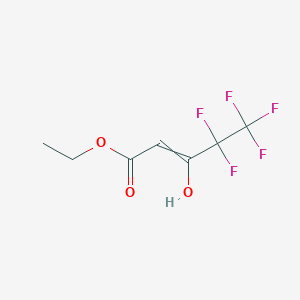

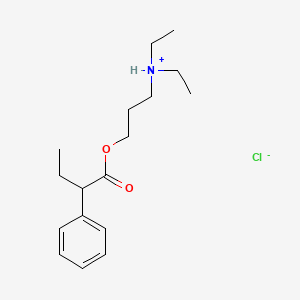
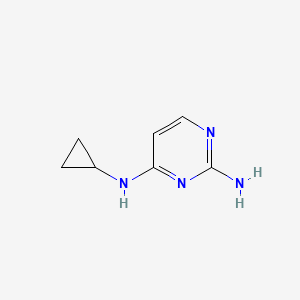
![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)
